

# Comprehensive Technical Guide: 4-Hydroxy-3-isopropoxybenzaldehyde (CAS 71118-98-4)

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## Compound of Interest

Compound Name:	4-Hydroxy-3-isopropoxybenzaldehyde
CAS No.:	71118-98-4
Cat. No.:	B3280240

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## Executive Summary

In the landscape of modern medicinal chemistry and advanced organic synthesis, **4-Hydroxy-3-isopropoxybenzaldehyde** (CAS: 71118-98-4) serves as a highly versatile, sterically tuned building block. By replacing the standard methoxy group of vanillin with a bulkier, more lipophilic isopropoxy moiety, this compound offers unique structural advantages for structure-activity relationship (SAR) optimization. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating framework covering its physicochemical profiling, downstream pharmacological applications, and validated synthetic handling.

## Physicochemical Profiling & Molecular Descriptors

The addition of the isopropoxy group significantly alters the steric environment and electron-donating capacity of the aromatic ring compared to simpler homologues. This modification increases the compound's lipophilicity, a critical parameter for enhancing the membrane permeability of downstream active pharmaceutical ingredients (APIs).

Table 1: Quantitative Physicochemical Properties

Property	Value	Scientific Implication
Chemical Name	<b>4-Hydroxy-3-isopropoxybenzaldehyde</b>	<b>IUPAC standard nomenclature.</b>
CAS Registry Number	71118-98-4	Primary identifier for commercial sourcing[1].
Molecular Formula	C10H12O3	Defines the atomic composition.
Molecular Weight	180.20 g/mol	Optimal low-MW fragment for drug discovery[2].
Monoisotopic Mass	180.0786 Da	Critical for high-resolution LC-MS validation[2].
Topological Polar Surface Area	46.5 Å <sup>2</sup>	Excellent range for blood-brain barrier (BBB) penetration models[2].

| SMILES String | CC(C)OC1=C(C=CC(=C1)C=O)O | Used for in silico docking and computational modeling[1]. |

Data supported by 2[2].

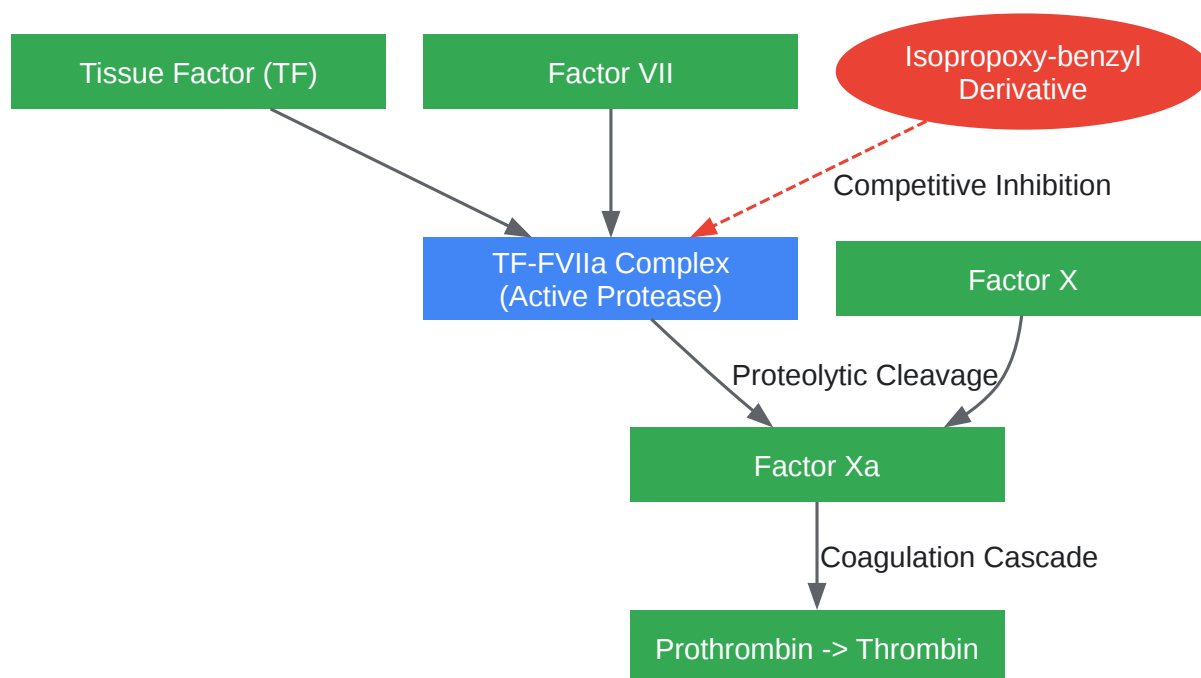
## Downstream Pharmacological Relevance: Factor VIIa Inhibition

One of the most prominent applications of **4-hydroxy-3-isopropoxybenzaldehyde** is its role as an intermediate in the synthesis of Activated Blood Coagulation Factor VII (FVIIa) inhibitors.

The Causality of Target Selection: Historically, direct thrombin inhibitors have been the focal point of anticoagulant research. However, they frequently induce severe bleeding side effects[3]. FVIIa, which complexes with Tissue Factor (TF) at the very initiation of the extrinsic coagulation pathway, presents a much safer pharmacological target[4].

When **4-hydroxy-3-isopropoxybenzaldehyde** is incorporated into carboxylic acid derivatives, the isopropoxy group acts as a critical hydrophobic anchor. It securely docks into the S1/S2

lipophilic pockets of the FVIIa protease domain, while the adjacent hydroxyl group engages in essential hydrogen bonding with the target's catalytic triad, effectively halting the coagulation cascade[3].



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Figure 1: Extrinsic coagulation cascade and targeted inhibition of the TF-FVIIa complex.

## Mechanistic Synthesis Workflow: Reductive Amination

To convert **4-hydroxy-3-isopropoxybenzaldehyde** into functional APIs (such as spirocyclic derivatives or FVIIa inhibitors), reductive amination is the industry-standard transformation. The following protocol is designed as a self-validating system, ensuring that each intermediate step is objectively verified before proceeding.

### Self-Validating Protocol: Secondary Amine Synthesis

#### 1. Preparation & Solvation:

- Action: Dissolve **4-hydroxy-3-isopropoxybenzaldehyde** (1.0 eq) and the target primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).
- Causality: DCE is selected over dichloromethane (DCM) because its higher boiling point (83°C) permits mild heating if steric hindrance from the isopropoxy group slows the reaction. DCE also optimally solvates the reducing agent.

## 2. Imine Formation (Validation Checkpoint):

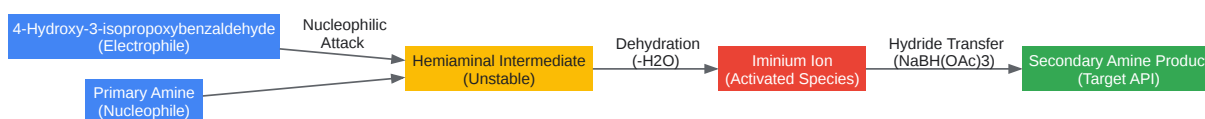
- Action: Stir the mixture at room temperature for 2 hours in the presence of catalytic acetic acid.
- Validation: Do not proceed blindly. Extract a 10 µL aliquot, dilute in methanol, and inject into the LC-MS. The complete disappearance of the 181.2 m/z peak ( $[M+H]^+$  of the aldehyde) and the emergence of the corresponding imine mass confirms total conversion.

## 3. Selective Hydride Reduction:

- Action: Add Sodium triacetoxymethylborohydride ( $\text{NaBH}(\text{OAc})_3$ ) (1.5 eq) portion-wise at 0°C.
- Causality:  $\text{NaBH}(\text{OAc})_3$  is strictly mandated over  $\text{NaBH}_4$ . The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures the reagent selectively attacks the highly electrophilic iminium ion without prematurely reducing any unreacted aldehyde back to a benzyl alcohol.

## 4. Quenching & Isolation:

- Action: Quench the reaction with saturated aqueous  $\text{NaHCO}_3$ . Extract with Ethyl Acetate (EtOAc), dry over  $\text{Na}_2\text{SO}_4$ , and purify via flash chromatography.
- Causality: The mild basic quench neutralizes the acetic acid byproduct and safely decomposes excess hydride, preventing the formation of unwanted boron-amine complexes during organic extraction.



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Figure 2: Mechanistic workflow of reductive amination utilizing **4-hydroxy-3-isopropoxybenzaldehyde**.

## Analytical Characterization & Validation

To ensure the structural integrity of the procured or synthesized **4-hydroxy-3-isopropoxybenzaldehyde**, the following analytical benchmarks must be met:

- $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ):
  - Aldehyde Proton: A distinct singlet at  $\sim 9.8$  ppm.
  - Aromatic Protons: An ABX spin system characteristic of 1,2,4-trisubstituted benzenes observed between 6.9 and 7.4 ppm.
  - Isopropoxy Signature (Critical): A highly diagnostic septet at  $\sim 4.6$  ppm (1H,  $-\text{CH}(\text{CH}_3)_2$ ) and a doublet at  $\sim 1.3$  ppm (6H,  $-\text{CH}(\text{CH}_3)_2$ ). Causality: The septet explicitly proves the presence of the branched isopropyl chain, distinguishing it from straight-chain propyl or butyl impurities.
- LC-MS (ESI+): A dominant molecular ion peak at 181.2 m/z corresponding to the  $[\text{M}+\text{H}]^+$  adduct[1].

## Safety, Handling, and Storage (EHS)

According to standardized Material Safety Data Sheets[5], strict EHS protocols must be observed to maintain chemical stability and personnel safety:

- Extinguishing Media: In the event of combustion, use dry chemical, carbon dioxide, or alcohol-resistant foam. Causality: Standard aqueous foams can degrade or be ineffective against polar organic fires. Alcohol-resistant foams form a polymeric membrane that smothers the vapor[5].
- First Aid Causality: If inhaled, artificial respiration must be provided, but mouth-to-mouth resuscitation is strictly prohibited if the chemical was ingested or inhaled, to prevent secondary exposure to the responder[5].

- Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. The container must be purged with inert gas (Argon or Nitrogen) to prevent auto-oxidation of the aldehyde to its corresponding carboxylic acid.

## References

- PubChem (National Institutes of Health). **4-Hydroxy-3-isopropoxybenzaldehyde** | C<sub>10</sub>H<sub>12</sub>O<sub>3</sub> | CID 15825653 - Chemical and Physical Properties.
- ChemicalBook. **4-hydroxy-3-isopropoxybenzaldehyde** - Safety Data Sheet (SDS).
- Google Patents (WIPO). WO2006070878A1 - Carboxylic acid derivative or salt thereof (Factor VIIa Inhibitors).
- BLD Pharm. 71118-98-4 | **4-Hydroxy-3-isopropoxybenzaldehyde** Specifications.

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## Sources

- 1. [71118-98-4|4-Hydroxy-3-isopropoxybenzaldehyde|BLD Pharm \[bldpharm.com\]](#)
- 2. [4-Hydroxy-3-isopropoxybenzaldehyde | C<sub>10</sub>H<sub>12</sub>O<sub>3</sub> | CID 15825653 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 3. [WO2006070878A1 - Carboxylic acid derivative or salt thereof - Google Patents \[patents.google.com\]](#)
- 4. [WO2006070878A1 - Carboxylic acid derivative or salt thereof - Google Patents \[patents.google.com\]](#)
- 5. [4-hydroxy-3-isopropoxybenzaldehyde - Safety Data Sheet \[chemicalbook.com\]](#)
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